molecular formula C5H5N3OS B146673 3-Methylisothiazolo[4,3-d]isoxazol-4-amine CAS No. 130783-71-0

3-Methylisothiazolo[4,3-d]isoxazol-4-amine

Cat. No. B146673
M. Wt: 155.18 g/mol
InChI Key: KQMIMMANZSNBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylisothiazolo[4,3-d]isoxazol-4-amine, also known as MITI, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MITI is a five-membered ring containing one nitrogen and one sulfur atom and has a molecular formula of C4H5N3S.

Mechanism Of Action

The exact mechanism of action of 3-Methylisothiazolo[4,3-d]isoxazol-4-amine is not fully understood, but it is thought to exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.

Biochemical And Physiological Effects

In addition to its anticancer activity, 3-Methylisothiazolo[4,3-d]isoxazol-4-amine has also been shown to possess anti-inflammatory and antimicrobial properties. 3-Methylisothiazolo[4,3-d]isoxazol-4-amine has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to reduce the growth of various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Methylisothiazolo[4,3-d]isoxazol-4-amine in laboratory experiments is its potent and selective anticancer activity. However, one limitation of using 3-Methylisothiazolo[4,3-d]isoxazol-4-amine is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 3-Methylisothiazolo[4,3-d]isoxazol-4-amine. One area of interest is the development of more efficient and scalable synthesis methods for 3-Methylisothiazolo[4,3-d]isoxazol-4-amine. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-Methylisothiazolo[4,3-d]isoxazol-4-amine and to identify potential molecular targets for its anticancer activity. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 3-Methylisothiazolo[4,3-d]isoxazol-4-amine as a potential therapeutic agent.

Synthesis Methods

3-Methylisothiazolo[4,3-d]isoxazol-4-amine can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and nucleophilic substitution reactions. One common method for synthesizing 3-Methylisothiazolo[4,3-d]isoxazol-4-amine involves the reaction of 3-methylisothiazol-5-amine with hydroxylamine-O-sulfonic acid in the presence of sodium acetate.

Scientific Research Applications

3-Methylisothiazolo[4,3-d]isoxazol-4-amine has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Several studies have shown that 3-Methylisothiazolo[4,3-d]isoxazol-4-amine exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells.

properties

CAS RN

130783-71-0

Product Name

3-Methylisothiazolo[4,3-d]isoxazol-4-amine

Molecular Formula

C5H5N3OS

Molecular Weight

155.18 g/mol

IUPAC Name

3-methyl-[1,2]thiazolo[4,3-d][1,2]oxazol-4-amine

InChI

InChI=1S/C5H5N3OS/c1-2-3-4(6)10-8-5(3)9-7-2/h6H2,1H3

InChI Key

KQMIMMANZSNBGL-UHFFFAOYSA-N

SMILES

CC1=NOC2=NSC(=C12)N

Canonical SMILES

CC1=NOC2=NSC(=C12)N

synonyms

Isothiazolo[4,3-d]isoxazol-4-amine, 3-methyl- (9CI)

Origin of Product

United States

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